molecular formula C19H25N7O2 B12168823 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12168823
M. Wt: 383.4 g/mol
InChI Key: ZHYNWMKEIVVETA-UHFFFAOYSA-N
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Description

N-{[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzimidazole core substituted with a 2-methoxyethyl group at the N1 position. The structure further includes a cyclohexanecarboxamide moiety linked to a tetrazole ring via a methylene bridge. This compound’s design integrates key pharmacophoric elements: the benzimidazole scaffold (common in bioactive molecules), the tetrazole group (a bioisostere for carboxylic acids), and the cyclohexane ring (contributing to conformational rigidity). Its synthesis likely involves multi-step organic reactions, such as coupling of benzimidazole precursors with activated cyclohexanecarboxamide derivatives, followed by purification via chromatography .

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N7O2/c1-28-12-11-25-16-8-4-3-7-15(16)22-17(25)13-20-18(27)19(9-5-2-6-10-19)26-14-21-23-24-26/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,20,27)

InChI Key

ZHYNWMKEIVVETA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxyethyl Group: This step involves alkylation of the benzimidazole nitrogen with 2-methoxyethyl chloride in the presence of a base.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the benzimidazole-tetrazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and tetrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and tetrazole rings.

    Reduction: Reduced forms of the benzimidazole and tetrazole rings.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit promising antimicrobial activity. For instance, a study demonstrated that certain tetrazole compounds showed significant inhibition against various bacterial strains through disc diffusion methods, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In several studies, tetrazole derivatives were synthesized and tested for their ability to inhibit inflammation in animal models. Notably, compounds similar to N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide showed effectiveness in reducing edema in carrageenan-induced rat paw models, indicating potential use as an anti-inflammatory agent .

Anticancer Potential

The anticancer activity of tetrazole-containing compounds has gained attention in recent research. A series of studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer cell growth and survival .

Antiparasitic Activity

Preliminary investigations into the antiparasitic properties of this compound have yielded promising results. It has been shown to exhibit inhibitory effects against Entamoeba histolytica, a parasite responsible for amoebic dysentery, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against multiple bacterial strains using disc diffusion method
Anti-inflammatory EffectsEffective reduction of edema in rat models
Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness
Antiparasitic ActivityInhibition of Entamoeba histolytica with low cytotoxicity

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Biological Activity

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS Number: 1630860-77-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Benzimidazole moiety : Known for its role in various bioactive compounds.
  • Tetrazole ring : Associated with significant biological activities, particularly in medicinal chemistry.
  • Cyclohexanecarboxamide group : Contributes to the compound's pharmacological properties.

The molecular formula is C19H25N7O2C_{19}H_{25}N_{7}O_{2}, with a molecular weight of 383.4 g/mol.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The benzimidazole and tetrazole rings can modulate enzyme activity and influence cellular signaling pathways, potentially leading to various biological effects such as:

  • Inhibition of enzyme activity : Particularly relevant in cancer therapies and antimicrobial applications.
  • Modulation of signaling pathways : Affecting cell proliferation and apoptosis.

Anticancer Activity

The compound's ability to interact with cellular targets may also extend to anticancer applications. Research on similar benzimidazole derivatives has demonstrated their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activities of compounds related to this compound:

StudyFindings
Demonstrated antimicrobial activity against Bacillus subtilis with MIC values comparable to standard antibiotics.
Explored the synthesis and biological evaluation of tetrazole derivatives, highlighting their potential as enzyme inhibitors.
Discussed the significance of tetrazoles in drug design, emphasizing their interaction with various biological targets.

Applications in Medicinal Chemistry

This compound holds promise for several applications:

  • Drug Development : Its unique structure may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Material Science : The compound's properties could be explored for creating novel materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (Compound A) Structure: Shares the benzimidazole-tetrazole-cyclohexane framework but substitutes the 2-methoxyethyl group with an isopropyl group. Synthesis: Similar coupling strategies using benzimidazole precursors and tetrazole-containing intermediates, as described in .

N-[2-[1-(2-Phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide (Compound B) Structure: Features a phenoxyethyl substituent instead of methoxyethyl and lacks the tetrazole group. Impact: The phenoxy group enhances aromatic interactions but reduces solubility (predicted aqueous solubility <1 mg/mL vs. ~5 mg/mL for the target compound). The absence of tetrazole may limit its ability to mimic carboxylic acid bioactivity .

N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide (Compound C) Structure: Substitutes the 2-methoxyethyl group with a dimethylaminopropyl chain. Impact: The basic dimethylamino group (pKa ~9.5) introduces pH-dependent solubility, favoring ionized forms in acidic environments. This contrasts with the target compound’s methoxy group, which remains neutral across physiological pH ranges .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~425.5 g/mol ~433.5 g/mol ~391.5 g/mol ~356.4 g/mol
logP (Predicted) 2.8 3.2 4.1 2.5
Aqueous Solubility 5 mg/mL 3 mg/mL <1 mg/mL pH-dependent (1–10 mg/mL)
Key Functional Groups Methoxyethyl, Tetrazole Isopropyl, Tetrazole Phenoxyethyl Dimethylaminopropyl

Crystallographic and Spectroscopic Validation

  • Single-crystal X-ray diffraction (utilizing SHELX software) confirmed the (E)-configuration and molecular geometry of related benzimidazole derivatives, as noted in and . Similar methods would validate the target compound’s structure .

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